4'-Bromo-[1,1'-biphenyl]-4-amine

Catalog No.
S775528
CAS No.
3365-82-0
M.F
C12H10BrN
M. Wt
248.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4'-Bromo-[1,1'-biphenyl]-4-amine

CAS Number

3365-82-0

Product Name

4'-Bromo-[1,1'-biphenyl]-4-amine

IUPAC Name

4-(4-bromophenyl)aniline

Molecular Formula

C12H10BrN

Molecular Weight

248.12 g/mol

InChI

InChI=1S/C12H10BrN/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8H,14H2

InChI Key

YGPBKHKHMVGUFO-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)Br)N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)Br)N

Synthesis:

4'-Bromo-1,1'-biphenyl-4-amine is an aromatic amine synthesized through various methods, including the Suzuki-Miyaura coupling reaction and the Buchwald-Hartwig amination. These reactions involve coupling a bromo-substituted biphenyl intermediate with an appropriate amine precursor [].

Potential Applications:

Research suggests that 4'-Bromo-1,1'-biphenyl-4-amine might hold potential applications in various scientific fields, including:

  • Organic Light-Emitting Diodes (OLEDs): The optoelectronic properties of 4'-Bromo-1,1'-biphenyl-4-amine make it a potential candidate for use in OLED materials. Studies have explored its use as a hole transport material (HTM) in OLED devices due to its ability to efficiently transport positive charges [].
  • Other Electronic Devices: Beyond OLEDs, researchers are investigating the use of 4'-Bromo-1,1'-biphenyl-4-amine in other electronic devices, such as organic field-effect transistors (OFETs) and organic solar cells (OPVs). Its unique properties, such as charge transport and film-forming capabilities, are being explored for potential applications in these areas [, ].

4'-Bromo-[1,1'-biphenyl]-4-amine is an organic compound with the molecular formula C12H10BrNC_{12}H_{10}BrN and a molecular weight of approximately 233.104 g/mol. This compound features a biphenyl structure with a bromine atom and an amine group attached to the phenyl ring at the para position. Its IUPAC name reflects its chemical structure, indicating the positions of the substituents on the biphenyl framework. The compound is also known by various synonyms such as 4-bromobiphenyl-4-amine and p-bromobiphenyl-4-amine .

Typical of aromatic compounds:

  • Nucleophilic Substitution: The amine group can act as a nucleophile, allowing for further functionalization of the biphenyl structure.
  • Electrophilic Aromatic Substitution: The bromine atom can be replaced by other electrophiles under appropriate conditions, facilitating the introduction of diverse functional groups.
  • Coupling Reactions: It can undergo coupling reactions such as Suzuki or Ullmann reactions, which are useful in synthesizing more complex organic molecules .

Studies have shown that derivatives of 4'-Bromo-[1,1'-biphenyl]-4-amine exhibit significant biological activity. For instance, certain derivatives have demonstrated trypanocidal and leishmanicidal effects, indicating potential applications in treating parasitic infections like Chagas disease and leishmaniasis. In vitro studies have reported that these compounds are active against various mycobacterial species, suggesting their potential as antimicrobial agents .

Several methods exist for synthesizing 4'-Bromo-[1,1'-biphenyl]-4-amine:

  • Bromination of Biphenyl: Biphenyl can be brominated using bromine in the presence of a solvent like carbon tetrachloride to yield 4-bromobiphenyl.
  • Amination Reaction: The resulting bromobiphenyl can then undergo nucleophilic substitution with ammonia or an amine to introduce the amino group at the para position .
  • Coupling Reactions: More complex synthetic routes may involve coupling reactions using palladium catalysts to form biphenyl derivatives with amine functionalities.

The compound has several notable applications:

  • Pharmaceuticals: Its derivatives are being investigated for their potential use in treating parasitic diseases and bacterial infections.
  • Material Science: Compounds with similar structures are utilized in organic electronics and materials due to their electronic properties.
  • Research: It serves as a model compound in various chemical studies related to aromatic chemistry and drug development .

Interaction studies involving 4'-Bromo-[1,1'-biphenyl]-4-amine have focused primarily on its biological interactions. Research indicates that certain derivatives exhibit selective toxicity against pathogenic organisms while showing reduced toxicity towards mammalian cells. This selectivity is crucial for developing effective therapeutic agents with minimal side effects .

Several compounds share structural similarities with 4'-Bromo-[1,1'-biphenyl]-4-amine. Here are some notable examples:

Compound NameStructure TypeKey Features
4-BromoanilineAromatic amineSimilar amine functionality; used in dye synthesis.
4-Chloro-[1,1'-biphenyl]-4-amineAromatic amineChlorine substituent instead of bromine; studied for similar biological activities.
4-Methyl-[1,1'-biphenyl]-4-amineAromatic amineMethyl group affects electronic properties; used in material science.
N,N-Dimethyl-[1,1'-biphenyl]-4-amineTertiary amineEnhanced solubility; investigated for pharmacological properties.

These compounds highlight the uniqueness of 4'-Bromo-[1,1'-biphenyl]-4-amine through its specific bromine substitution and resultant biological activities, differentiating it from others in terms of reactivity and application potential .

The synthesis of brominated biphenyl derivatives gained prominence in the mid-20th century alongside advancements in cross-coupling reactions. While the exact discovery date of 4'-Bromo-[1,1'-biphenyl]-4-amine remains unclear, its emergence aligns with the development of methods for selective bromination of biphenyl systems. Early patents, such as US4990705A (1989), detailed solvent-mediated monobromination techniques to minimize dibrominated byproducts. These protocols laid the groundwork for targeted synthesis of 4'-Bromo-[1,1'-biphenyl]-4-amine, which later became accessible through commercial suppliers like Fluorochem and Tokyo Chemical Industry.

Significance in Organic Chemistry

This compound’s utility stems from its dual functional groups:

  • The bromine atom facilitates Suzuki-Miyaura and Ullmann cross-coupling reactions, enabling carbon-carbon bond formation.
  • The amine group serves as a nucleophile or directing group in electrophilic substitution reactions.

For example, it acts as a precursor in synthesizing liquid crystal materials and pharmaceutical intermediates, such as antiviral agents and kinase inhibitors. Its role in palladium-catalyzed carboamination reactions further underscores its importance in constructing nitrogen-containing heterocycles.

Classification and Nomenclature

4'-Bromo-[1,1'-biphenyl]-4-amine belongs to the brominated biphenyl amines subclass, characterized by:

  • A biphenyl core (two benzene rings connected by a single bond).
  • Substituents including halogens (bromine) and amines.

Systematic IUPAC naming follows positional numbering: the amine at position 4 and bromine at position 4' on the second ring. Common synonyms include 4-Amino-4'-bromobiphenyl and 4-(4-bromophenyl)aniline.

Relationship to the Biphenyl Compound Family

Biphenyl derivatives exhibit wide-ranging applications due to their planar structure and substituent-dependent electronic properties. Key comparisons include:

CompoundSubstituentsApplications
BiphenylNoneDielectric fluids, heat transfer
Polychlorinated biphenyls (PCBs)Multiple Cl atomsHistorical industrial use (banned)
4'-Bromo-[1,1'-biphenyl]-4-amineBr (4'), NH₂ (4)Synthetic intermediate

Unlike nonpolar biphenyl, the bromine and amine groups in this compound enhance its reactivity and solubility in polar solvents, broadening its synthetic utility.

The molecular formula of 4'-Bromo-[1,1'-biphenyl]-4-amine has been definitively established as C₁₂H₁₀BrN through multiple analytical determinations [1] [2] [3]. This empirical formula indicates the presence of twelve carbon atoms, ten hydrogen atoms, one bromine atom, and one nitrogen atom within the molecular structure. The molecular weight of this compound has been consistently reported as 248.12 grams per mole across various chemical databases and analytical sources [1] [2] [4].

The exactness of the molecular weight determination is critical for analytical identification and quantitative analysis applications [4]. The exact mass, accounting for isotopic composition, has been calculated as 246.99966 daltons, which provides enhanced precision for mass spectrometry applications [4]. This precise molecular weight determination enables accurate identification and quantification of the compound in complex analytical matrices.

PropertyValueSource
Molecular FormulaC₁₂H₁₀BrN [1] [2] [3]
Molecular Weight248.12 g/mol [1] [2] [4]
Exact Mass246.99966 Da [4]
Monoisotopic Mass246.99966 Da [4]

Structural Configuration of the Brominated Biphenyl Amine

The structural configuration of 4'-Bromo-[1,1'-biphenyl]-4-amine consists of two phenyl rings connected by a single carbon-carbon bond, forming the characteristic biphenyl framework [4]. The bromine atom is positioned at the para position (4' position) of one phenyl ring, while the amino group occupies the para position (4 position) of the opposite phenyl ring [1] [2] [4]. This substitution pattern creates a symmetrical arrangement with both functional groups located in para positions relative to the central biphenyl linkage.

The canonical Simplified Molecular Input Line Entry System representation for this compound is documented as "C1=CC(=CC=C1C2=CC=C(C=C2)Br)N", which unambiguously defines the connectivity pattern [4]. The International Chemical Identifier string further confirms the structural arrangement as "InChI=1S/C12H10BrN/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8H,14H2" [4] [5]. This structural configuration places the electron-withdrawing bromine atom and the electron-donating amino group in positions that significantly influence the electronic properties of the biphenyl system.

The rotatable bond count for this molecule is documented as one, corresponding to the central carbon-carbon bond connecting the two phenyl rings [4]. This rotational freedom allows for conformational flexibility between the two aromatic rings, with the dihedral angle between the rings being influenced by steric interactions and electronic factors [6] [7]. The heavy atom count totals fourteen atoms, comprising the carbon, nitrogen, and bromine atoms that form the molecular skeleton [4].

International Union of Pure and Applied Chemistry Naming Conventions for 4'-Bromo-[1,1'-biphenyl]-4-amine

The International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for substituted biphenyl systems [8] [5] [4]. The systematic name is constructed by identifying the biphenyl parent structure and indicating the positions and nature of the substituents. The primary International Union of Pure and Applied Chemistry name is "4-(4-bromophenyl)aniline", which describes the compound as an aniline derivative with a 4-bromophenyl substituent [4].

Alternative acceptable International Union of Pure and Applied Chemistry nomenclatures include "4'-bromo-[1,1'-biphenyl]-4-amine" and "[1,1'-Biphenyl]-4-amine, 4'-bromo-" [1] [2] [4]. The numerical designation system employs primed numbers (4') to distinguish positions on the second phenyl ring from those on the first ring (4 position). This naming convention ensures unambiguous identification of the substitution pattern and prevents confusion with other possible isomers.

Chemical Identifiers and Registry Numbers

The International Chemical Identifier Key YGPBKHKHMVGUFO-UHFFFAOYSA-N serves as a unique digital fingerprint for the compound's structure [8] [5] [4]. This hash-based identifier enables rapid computational searching and structural verification across diverse chemical informatics platforms. The Nikkaji number J80.704D provides additional reference within Japanese chemical documentation systems [4].

Identifier TypeValueSource
Chemical Abstracts Service Number3365-82-0 [1] [2] [5] [10] [4]
Molecular Design Limited NumberMFCD00460409 [1] [5] [10]
National Cancer Institute NumberNSC 130467 [4] [11]
DSSTox Substance IdentifierDTXSID40299436 [4]
International Chemical Identifier KeyYGPBKHKHMVGUFO-UHFFFAOYSA-N [8] [5] [4]
Nikkaji NumberJ80.704D [4]
Wikidata IdentifierQ72438483 [4]

Three-Dimensional Conformational Analysis of 4'-Bromo-[1,1'-biphenyl]-4-amine

The three-dimensional conformational characteristics of 4'-Bromo-[1,1'-biphenyl]-4-amine are governed by the rotational freedom around the central carbon-carbon bond connecting the two phenyl rings [6] [7]. Theoretical studies on biphenyl systems indicate that the equilibrium dihedral angle between the two aromatic rings typically ranges from 40 to 45 degrees in the gas phase, representing a balance between steric hindrance from ortho-hydrogen atoms and electronic conjugation effects [6] [7].

Computational analysis reveals that biphenyl derivatives exhibit torsional barriers of approximately 8.0 to 8.3 kilojoules per mole around the planar and perpendicular conformations respectively [7]. The presence of para-substituents such as the bromine atom and amino group in 4'-Bromo-[1,1'-biphenyl]-4-amine does not significantly alter the fundamental conformational preferences of the biphenyl framework, as these substituents do not introduce additional steric interactions at the ortho positions [6] [7].

The molecular geometry around the amino nitrogen exhibits tetrahedral characteristics due to the lone pair of electrons, while the bromine atom maintains its typical covalent radius within the aromatic system [4]. The topological polar surface area of the molecule is calculated as 26 square angstroms, reflecting the contribution of the amino group to the overall polarity [4]. The calculated partition coefficient (XLogP3) value of 4.3 indicates significant lipophilicity, which influences the compound's solubility characteristics and membrane permeability [4].

XLogP3

4.3

Other CAS

3365-82-0

Dates

Last modified: 08-15-2023

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